

# Introduction: Unveiling the Potential of a Versatile Naphthol Derivative

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## Compound of Interest

Compound Name: **7-(Benzylxy)-2-naphthol**

Cat. No.: **B054344**

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**7-(Benzylxy)-2-naphthol** is a polycyclic aromatic compound featuring a naphthalene scaffold, a structure of significant interest in medicinal chemistry and materials science.<sup>[1]</sup> The molecule is characterized by a hydroxyl group at the 2-position and a benzylxy substituent at the 7-position. This unique arrangement of functional groups—a nucleophilic phenol and a bulky, lipophilic benzyl ether—imparts a distinct set of physicochemical properties that make it a valuable intermediate in organic synthesis.<sup>[2][3]</sup> Its structural motifs are found in various biologically active molecules, suggesting its potential as a precursor for novel therapeutic agents and functional materials.<sup>[4][5][6]</sup> This guide provides a comprehensive analysis of its core physicochemical properties, outlines protocols for its characterization, and discusses the implications of these properties for researchers in drug discovery and chemical synthesis.

## Core Physicochemical Data

The fundamental properties of **7-(Benzylxy)-2-naphthol** are summarized below. These values are critical for its handling, reaction design, and purification.

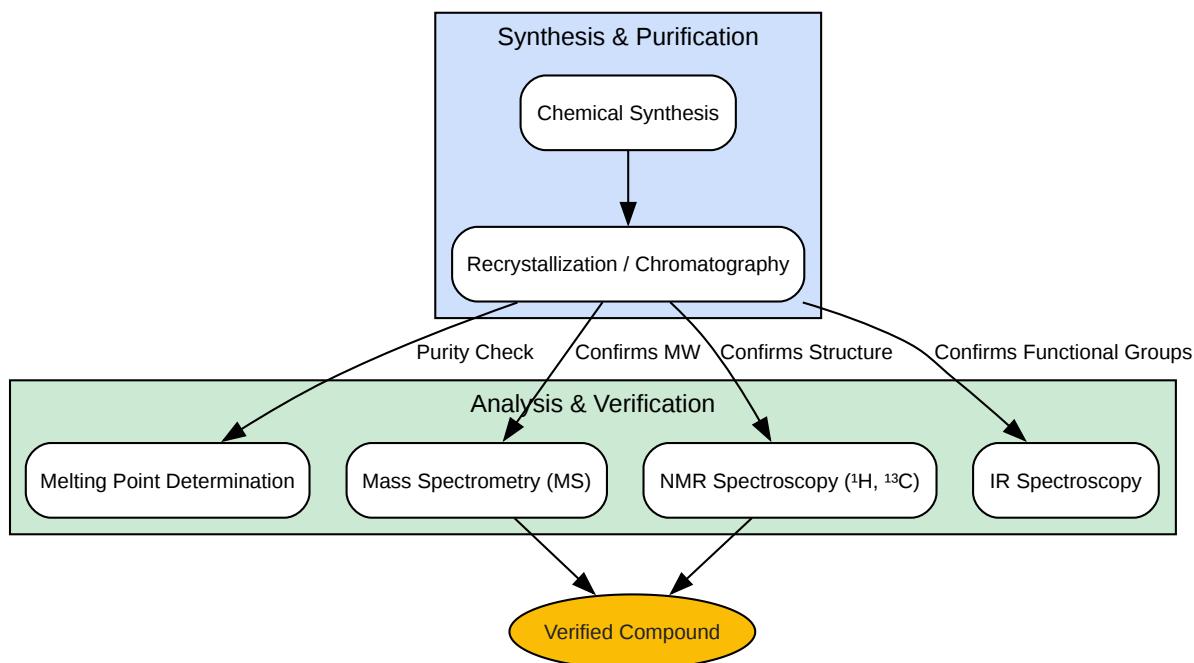
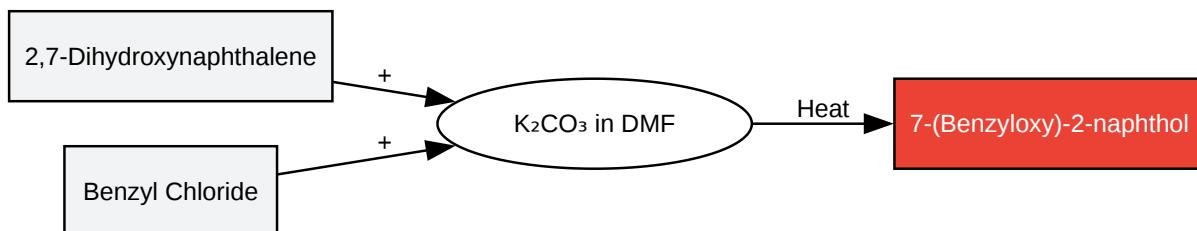
Property	Value	Source(s)
Chemical Name	7-(BenzylOxy)-2-naphthol	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Synonyms	7-(BenzylOxy)naphthalen-2-ol, 7-Phenylmethoxynaphthalen-2-ol	<a href="#">[7]</a> <a href="#">[9]</a>
CAS Number	118495-07-1	<a href="#">[8]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Molecular Formula	C <sub>17</sub> H <sub>14</sub> O <sub>2</sub>	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[10]</a>
Molecular Weight	250.29 g/mol	<a href="#">[10]</a> <a href="#">[11]</a>
Exact Mass	250.09938 g/mol	<a href="#">[7]</a>
Appearance	Crystalline Solid	Inferred from related compounds
Melting Point	Data not available in search results; requires experimental determination.	
Boiling Point	Data not available in search results; likely high due to molecular weight.	
Solubility	Expected to be soluble in common organic solvents (e.g., CHCl <sub>3</sub> , ethers, alcohols) and poorly soluble in water.	Inferred from structure

## Structural and Spectroscopic Profile: The Molecular Fingerprint

The identity and purity of **7-(BenzylOxy)-2-naphthol** are unequivocally established through a combination of spectroscopic techniques. The interplay between the naphthalene core, the phenolic hydroxyl group, and the benzylOxy substituent creates a unique spectral signature.

## Causality Behind the Spectrum:

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. The aromatic region (typically 6.8-8.0 ppm) will be complex, showing distinct signals for the protons on both the naphthalene and benzyl rings. Key diagnostic signals include a singlet for the benzylic methylene protons (-CH<sub>2</sub>-) around 5.0-5.2 ppm and a singlet for the phenolic hydroxyl proton (-OH), whose chemical shift is concentration-dependent.
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. A broad absorption band in the region of 3200-3600 cm<sup>-1</sup> is a definitive indicator of the O-H stretching vibration of the hydroxyl group.[12] Sharp peaks in the 1500-1600 cm<sup>-1</sup> range correspond to C=C stretching within the aromatic rings, while C-O stretching vibrations for the ether and phenol functionalities will appear in the 1000-1300 cm<sup>-1</sup> region.[13]
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum of **7-(BenzylOxy)-2-naphthol** will show a prominent molecular ion peak (M<sup>+</sup>) at an m/z value corresponding to its molecular weight (approximately 250.1).[7]

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